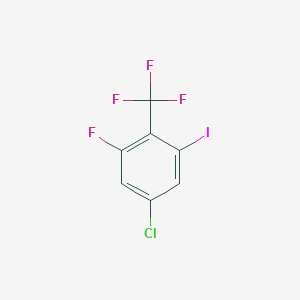
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4I. It is a derivative of benzene, characterized by the presence of chlorine, fluorine, iodine, and trifluoromethyl groups attached to the benzene ring. This compound is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol .
Métodos De Preparación
The synthesis of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene involves multiple steps:
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Trifluoromethylation: Introduction of a trifluoromethyl group to the benzene ring.
Iodination: Substitution of a hydrogen atom with an iodine atom.
These reactions typically require specific conditions such as the presence of catalysts, appropriate solvents, and controlled temperatures to ensure the desired substitutions occur efficiently.
Análisis De Reacciones Químicas
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: The iodine atom in the compound makes it suitable for coupling reactions, such as Suzuki and Heck reactions.
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and coupling catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene depends on its specific applicationThe pathways involved may include electrophilic aromatic substitution and nucleophilic aromatic substitution, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar compounds to 5-Chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene include:
3-Chloro-5-iodo-2-(trifluoromethyl)benzene: Similar structure but with different positions of the halogen atoms.
1-Chloro-3-iodo-5-(trifluoromethyl)benzene: Another isomer with different halogen positions.
2-Fluoro-5-iodo-3-(trifluoromethyl)benzene: Similar compound with a different arrangement of the fluorine and iodine atoms.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Propiedades
Fórmula molecular |
C7H2ClF4I |
|---|---|
Peso molecular |
324.44 g/mol |
Nombre IUPAC |
5-chloro-1-fluoro-3-iodo-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C7H2ClF4I/c8-3-1-4(9)6(5(13)2-3)7(10,11)12/h1-2H |
Clave InChI |
PMLHEMVSONCGNU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)C(F)(F)F)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















